molecular formula C10H6ClFN2O2 B12290900 2-Chloro-6-fluoroquinazoline-4-acetic Acid

2-Chloro-6-fluoroquinazoline-4-acetic Acid

Cat. No.: B12290900
M. Wt: 240.62 g/mol
InChI Key: GXKHWPXOZUBWMG-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoroquinazoline-4-acetic Acid is a research chemical with the molecular formula C10H6ClFN2O2 and a molecular weight of 240.62 g/mol. This compound is known for its utility in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 2-Chloro-6-fluoroquinazoline-4-acetic Acid typically involves the reaction of quinazoline derivatives with appropriate chlorinating and fluorinating agents. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve more scalable processes, including continuous flow reactions and the use of automated synthesis equipment to ensure consistency and purity.

Chemical Reactions Analysis

2-Chloro-6-fluoroquinazoline-4-acetic Acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The acetic acid moiety can undergo hydrolysis to form corresponding carboxylic acids.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.

Scientific Research Applications

2-Chloro-6-fluoroquinazoline-4-acetic Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoroquinazoline-4-acetic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interactions .

Comparison with Similar Compounds

2-Chloro-6-fluoroquinazoline-4-acetic Acid can be compared with other quinazoline derivatives, such as:

  • 2-Chloroquinazoline-4-acetic Acid
  • 6-Fluoroquinazoline-4-acetic Acid
  • 2,6-Dichloroquinazoline-4-acetic Acid

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties. The presence of both chlorine and fluorine atoms in this compound makes it unique and potentially more versatile in certain applications.

Properties

Molecular Formula

C10H6ClFN2O2

Molecular Weight

240.62 g/mol

IUPAC Name

2-(2-chloro-6-fluoroquinazolin-4-yl)acetic acid

InChI

InChI=1S/C10H6ClFN2O2/c11-10-13-7-2-1-5(12)3-6(7)8(14-10)4-9(15)16/h1-3H,4H2,(H,15,16)

InChI Key

GXKHWPXOZUBWMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=NC(=N2)Cl)CC(=O)O

Origin of Product

United States

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